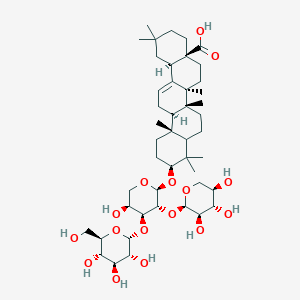
Ácido 4-Isobutilfenilborónico
Descripción general
Descripción
4-Isobutylphenylboronic acid is an organic compound that is derived from the boron family of elements. It is a monobasic acid and is used in many different applications in the laboratory and industrial settings. 4-Isobutylphenylboronic acid is a versatile compound that can be used in synthesis of various compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido 4-Isobutilfenilborónico: se utiliza ampliamente en aplicaciones de detección debido a su capacidad para interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esta interacción es crucial para el desarrollo de ambos ensayos homogéneos y sistemas de detección heterogéneos. El compuesto se puede emplear en la interfaz del material de detección o dentro de la muestra a granel, proporcionando versatilidad en los métodos de detección.
Etiquetado biológico
La parte del ácido bórico del This compound permite una unión selectiva a biomoléculas que contienen dioles, lo que lo convierte en una excelente herramienta para el etiquetado biológico . Esta propiedad es particularmente útil en el estudio de glicoproteínas y otras estructuras que contienen dioles dentro de los sistemas biológicos.
Manipulación y modificación de proteínas
Los investigadores utilizan This compound para la manipulación y modificación de proteínas. La afinidad del compuesto por los dioles permite la modificación selectiva de proteínas, lo que puede ser fundamental para comprender la función y las interacciones de las proteínas .
Tecnologías de separación
En el campo de la ciencia de la separación, This compound se utiliza para crear materiales que pueden unir y separar selectivamente moléculas específicas de mezclas complejas. Esta aplicación es particularmente relevante en la purificación de biomoléculas y en los ensayos de diagnóstico .
Desarrollo terapéutico
Los ácidos bóricos, incluido el This compound, se están explorando por su potencial en el desarrollo terapéutico. Sus interacciones únicas con las moléculas biológicas abren posibilidades para crear nuevos tratamientos para diversas enfermedades .
Actividad anticancerígena
La modificación de moléculas bioactivas con grupos de ácido bórico, como el This compound, ha mostrado promesas en la mejora de la actividad anticancerígena. Este enfoque puede modificar la selectividad y mejorar las características fisicoquímicas y farmacocinéticas de los fármacos existentes .
Actividad antibacteriana y antiviral
This compound: los derivados se investigan por sus propiedades antibacterianas y antivirales. La introducción del grupo ácido bórico en las moléculas puede conducir al desarrollo de nuevos agentes para combatir enfermedades infecciosas .
Sistemas de liberación controlada
En la industria farmacéutica, This compound se utiliza para construir polímeros para la liberación controlada de fármacos, como la insulina. Esta aplicación es crucial para desarrollar sistemas de administración de fármacos más efectivos y fáciles de usar para el paciente .
Safety and Hazards
When handling 4-Isobutylphenylboronic acid, avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
4-Isobutylphenylboronic acid is primarily used in research and development
Mode of Action
The exact mode of action of 4-Isobutylphenylboronic acid is not well-documented. Boronic acids are known to interact with their targets through the formation of boronate esters, which are reversible covalent bonds. This allows them to modulate the activity of their targets in a reversible manner .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting that they may have wide-ranging effects on various biochemical pathways .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
Given its use in research and development, it’s likely that this compound has significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of 4-Isobutylphenylboronic acid . Therefore, it’s crucial to consider these factors when studying the effects of this compound.
Propiedades
IUPAC Name |
[4-(2-methylpropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPHVWALUJQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378481 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153624-38-5 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Isobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

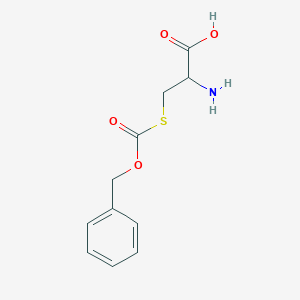



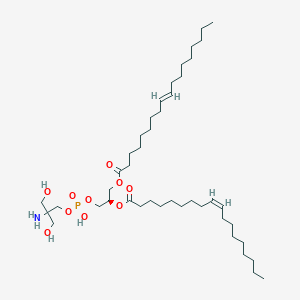
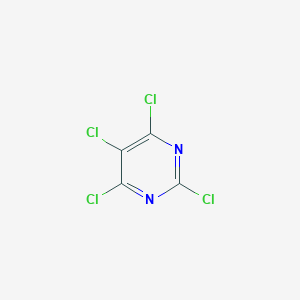
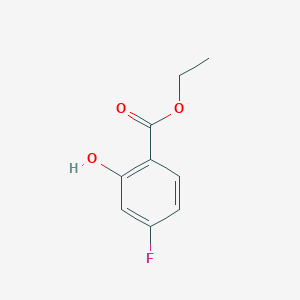

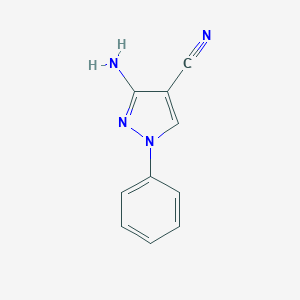
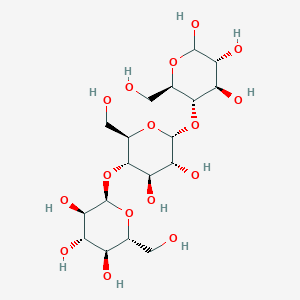
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)


